molecular formula C17H16INO5 B3279400 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 692276-01-0

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B3279400
CAS No.: 692276-01-0
M. Wt: 441.22 g/mol
InChI Key: FSPJKKUKEKDOCV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPJKKUKEKDOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the core phenolic structure. One common approach is to start with a phenol derivative, which undergoes halogenation to introduce the iodine atom at the 2-position. Subsequent steps may include methylation to introduce the methoxy groups and formylation to add the formyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The iodine atom can be reduced to an iodide.

  • Substitution: : The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : The major product is the corresponding carboxylic acid.

  • Reduction: : The major product is the iodide derivative.

  • Substitution: : The products vary based on the substituting group.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Application in the synthesis of materials and chemicals.

Mechanism of Action

The mechanism by which 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound shares structural homology with several acetamide derivatives, differing primarily in substituent groups. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name / ID Substituent on Phenoxy Ring N-Linked Group Halogen Additional Functional Groups Molecular Weight (g/mol) Reference
This compound (ZX-AC000943) 4-CHO, 2-I, 6-OCH₃ 2-methoxyphenyl I None 441.22
2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide (ZX-AC000942) 4-CHO, 2-I, 6-OCH₃ 4-methylphenyl I None 425.22
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (Y501-6210) 4-CHO, 2-Br, 6-OCH₃ 2-methylphenyl Br None ~407.24 (estimated)
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1) 4-CHO, 2-OCH₃, 6-H (no halogen) 4-nitrophenyl None Nitro (NO₂) ~356.33 (estimated)
Ani9 (TMEM16A inhibitor) 4-Chloro-2-methylphenoxy Benzylideneamino group Cl None Not provided

Key Observations :

Halogen Substitution :

  • The iodo substituent in ZX-AC000943 increases molecular weight and polarizability compared to bromo (Y501-6210) or chloro (Ani9) analogs. Iodine’s larger atomic radius may enhance van der Waals interactions in biological systems .
  • Bromo analogs (e.g., Y501-6210) are lighter and may exhibit faster metabolic clearance due to reduced steric hindrance .

N-Linked Groups: Electron-donating groups (e.g., 2-methoxyphenyl in ZX-AC000943) improve solubility compared to electron-withdrawing groups like nitro (CAS 247592-74-1) .

Functional Group Impact :

  • The formyl (CHO) group in ZX-AC000943 and analogs enables participation in condensation reactions, a feature absent in compounds like Ani9 .
  • Methoxy groups (e.g., 6-OCH₃ in ZX-AC000943) increase lipophilicity, which may influence membrane permeability .

Biological Activity

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide, with the CAS number 692276-01-0, is a complex organic compound characterized by its unique molecular structure, which includes a formyl group, an iodine atom, and multiple methoxy groups. Its molecular formula is C17H16INO5C_{17}H_{16}INO_5, and it has a molecular weight of approximately 441.22 g/mol. The presence of these functional groups suggests significant potential for diverse biological activities.

Chemical Structure and Properties

The compound features a phenoxy group that enhances its reactivity and biological activity. The structural characteristics can be summarized as follows:

Property Details
Molecular FormulaC17H16INO5C_{17}H_{16}INO_5
Molecular Weight441.22 g/mol
Key Functional GroupsFormyl, Iodo, Methoxy

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological behavior of the compound. The presence of iodine and methoxy groups may enhance lipophilicity and improve cellular uptake, which is essential for biological efficacy.

Comparison with Related Compounds

Compound Name Molecular Formula Key Features Biological Activity
2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamideC10H10INO4C_{10}H_{10}INO_4Lacks methoxy substitution on nitrogenModerate antimicrobial activity
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-furylmethyl)acetamideC15H14INO5C_{15}H_{14}INO_5Contains a furylmethyl groupPotential anticancer properties
2-(4-formyl-3-nitrophenoxy)-N-(2-methoxyphenyl)acetamideC17H16N2O5C_{17}H_{16}N_2O_5Contains a nitro group instead of iodineEnhanced anti-inflammatory effects

The uniqueness of this compound lies in its specific combination of functional groups, particularly the presence of iodine and multiple methoxy groups, which may contribute to distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, research on structurally similar compounds provides valuable insights:

  • Antimicrobial Studies : Research has shown that acetamides with methoxy substitutions exhibit varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. For instance, compounds with multiple methoxy groups were found to enhance activity against certain pathogens .
  • Cancer Research : A study highlighted that derivatives containing phenolic structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that the phenoxy group in our compound could similarly contribute to anticancer effects .
  • Inflammation Models : In animal models, compounds analogous to this compound demonstrated reduced inflammation markers, indicating potential utility in treating inflammatory diseases .

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
IodinationNIS, DCM, −20°C, 12 h65–75
Acetamide CouplingEDC, HOBt, DMF, RT, 24 h70–85
PurificationSilica gel (hexane:EtOAc = 3:1)>95% purity

Basic: Which spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identifies methoxy (δ 3.7–3.9 ppm), formyl (δ 9.8–10.2 ppm), and aromatic protons. Splitting patterns confirm substitution positions .
  • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and iodine-adjacent carbons (deshielded to δ 130–140 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected for C₁₇H₁₅INO₅: ~432 g/mol) and fragmentation patterns .

IR Spectroscopy : Detects carbonyl stretches (amide C=O at ~1650 cm⁻¹, formyl C=O at ~1700 cm⁻¹) .

Q. Table 2: Example NMR Data for Key Functional Groups

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methoxy (-OCH₃)3.78 (s)55.2
Formyl (-CHO)9.92 (s)192.4
Aromatic C-I-138.5

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:
Discrepancies often arise from impurities, solvent effects, or dynamic processes. Strategies include:

Deuterated Solvent Testing : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates ¹H-¹³C for unambiguous assignment .

Variable Temperature NMR : Detect conformational changes (e.g., hindered rotation in amide bonds) causing peak splitting .

Impurity Profiling : Use HPLC-MS to identify by-products (e.g., incomplete deprotection) and adjust purification protocols .

Advanced: What strategies optimize the iodination step to maximize yield and selectivity?

Methodological Answer:
Iodination efficiency depends on:

Electrophile Choice : NIS offers better regioselectivity than ICl for aromatic systems .

Solvent and Temperature : Dichloromethane (DCM) at −20°C minimizes side reactions (e.g., over-iodination) .

Catalysts : Lewis acids like BF₃·Et₂O enhance electrophilic substitution .

Monitoring : TLC (Rf = 0.5 in hexane:EtOAc) or in-situ IR to track reaction progress .

Q. Table 3: Iodination Optimization Parameters

ParameterOptimal ConditionYield Improvement

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

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